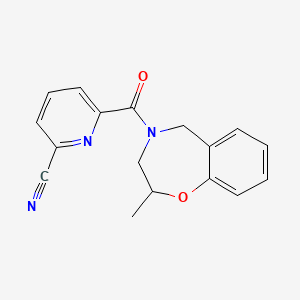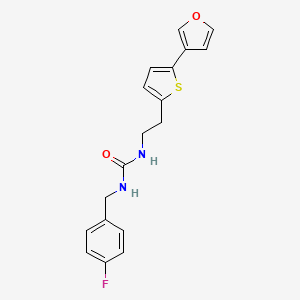
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel compounds with potential antioxidant activity has been a subject of interest in recent research. One such compound is a derivative of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which has been synthesized to include various substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups on the benzene ring. Additionally, carbohydrazide derivatives bearing heterocyclic moieties have been created. These compounds were synthesized with the aim of enhancing antioxidant properties, and some have shown promising results, outperforming well-known antioxidants like ascorbic acid in certain assays .
Molecular Structure Analysis
The molecular structure of these synthesized compounds is crucial for understanding their antioxidant activity. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was determined using X-ray diffraction analysis. This level of structural elucidation is essential for correlating the molecular features with the observed biological activity, and it provides a foundation for further modifications to enhance efficacy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include chlorination, esterification, and the introduction of various functional groups to the core structure. For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides involves starting with 2-pyridine-carboxylic acid, which undergoes chlorination and esterification using NaBr as a catalyst. The resulting methyl ester is then further reacted with different amines such as methylamine, n-butylamine, and isopropylamine to yield the target carboxamide compounds. These reactions are carefully controlled to achieve the desired substitution patterns and to ensure the purity of the final products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their functional groups and molecular structure. The presence of chloro, hydroxyl, and other substituents significantly influences properties such as solubility, stability, and reactivity. These properties are important for the practical application of the compounds, especially in biological systems where solubility and stability can affect bioavailability and overall effectiveness. The compounds' properties are typically characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (ESI-MS), which confirm the structures and provide insight into their behavior in various environments .
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacological Profile Improvement
Stereochemical studies on phenylpiracetam and its derivatives, which share a similar core structure with the compound , have shown significant interest due to their central nervous system (CNS) activity. These studies explore the relationship between the configuration of stereocenters and biological properties, indicating that the stereochemistry of such compounds can profoundly affect their pharmacological efficacy. This suggests potential CNS applications for compounds with a similar structural framework, emphasizing the need for stereochemically pure isomers for enhanced activity (Veinberg et al., 2015).
Antimicrobial Activities
Research on various chemical classes, including aromatic compounds, cyclic peptides, and polyketides, indicates a broad spectrum of antimicrobial activities. For instance, compounds with structures similar to the query compound have been evaluated for their antibacterial, antifungal, and antimycobacterial properties. This research domain underscores the potential of structurally complex molecules to serve as templates for developing new antimicrobial agents, with a focus on combating multidrug-resistant pathogens (Swain et al., 2017).
Antitubercular Activity
Studies on isoniazid (INH) structural modifications, including those incorporating pyridine and hydrazinecarboxamide moieties, have demonstrated significant anti-tubercular activity against various Mycobacterium species. These findings suggest that compounds incorporating similar structural elements may have potential applications in developing new antitubercular agents, offering alternatives in the fight against tuberculosis (Asif, 2014).
Synthesis and Structural Properties
Research on the synthesis and spectroscopic analysis of novel compounds, including those with trichloromethyl and thiazolidinone groups, has provided insights into the structural properties of complex molecules. These studies not only contribute to understanding the chemical behavior of such compounds but also highlight their potential applications in designing molecules with specific biological activities (Issac & Tierney, 1996).
Environmental Impact and Toxicity
The environmental persistence and toxicity of chlorinated compounds, including those related to the query compound, have been extensively reviewed. Such research emphasizes the importance of understanding the environmental fate and ecological impact of synthetic chemicals, guiding the design of molecules with reduced environmental persistence and toxicity (Bedoux et al., 2012).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O2/c21-14-6-4-13(17(23)8-14)11-26-7-1-2-16(20(26)28)19(27)25-18-9-15(22)5-3-12(18)10-24/h1-9H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJWEFLVQAPTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)
![6-Methyl-2-[[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2509674.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2509675.png)
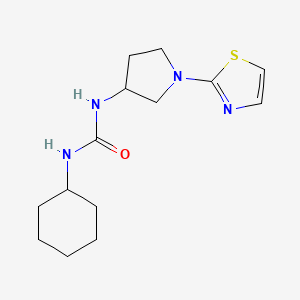
![(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate](/img/structure/B2509679.png)
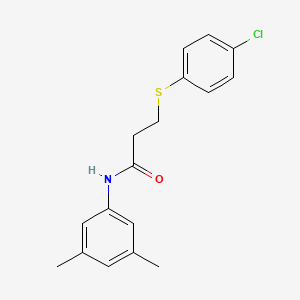
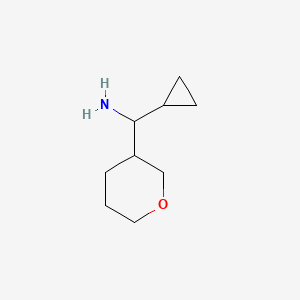
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)
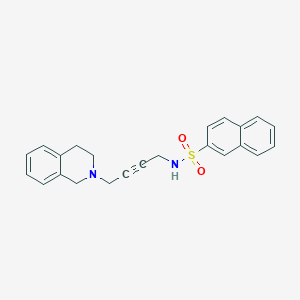
![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)
![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)
